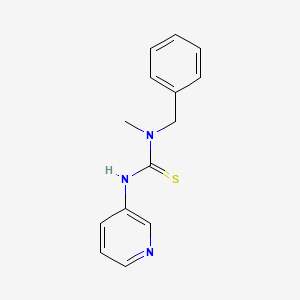

1-Benzyl-1-methyl-3-pyridin-3-ylthiourea

Description

Propriétés

Formule moléculaire |

C14H15N3S |

|---|---|

Poids moléculaire |

257.36 g/mol |

Nom IUPAC |

1-benzyl-1-methyl-3-pyridin-3-ylthiourea |

InChI |

InChI=1S/C14H15N3S/c1-17(11-12-6-3-2-4-7-12)14(18)16-13-8-5-9-15-10-13/h2-10H,11H2,1H3,(H,16,18) |

Clé InChI |

YLFAJUSVKHNKGA-UHFFFAOYSA-N |

SMILES canonique |

CN(CC1=CC=CC=C1)C(=S)NC2=CN=CC=C2 |

Solubilité |

>38.6 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution via Isothiocyanate-Amine Coupling

The most direct route involves the reaction of N-benzyl-N-methylamine with 3-pyridin-3-yl isothiocyanate in anhydrous dichloromethane under nitrogen atmosphere. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea bond:

Key Conditions :

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Temperature: 0–5°C to minimize side reactions

-

Reaction Time: 12–24 hours

-

Yield: ~65–75% after purification via silica gel chromatography.

This method is limited by the commercial availability of 3-pyridin-3-yl isothiocyanate, which often requires in situ preparation from 3-aminopyridine and thiophosgene.

Two-Step Sequential Synthesis Using Phenyl Chlorothionoformate

To avoid symmetrical byproducts, a sequential approach adapted from Synthesis of Unsymmetrical Thioureas (2016) is employed:

Step 1 : Formation of a carbamothioate intermediate:

Conditions : Water as solvent, 25°C, 4 hours.

Step 2 : Reaction with 3-aminopyridine:

Conditions : Reflux in ethanol, 8 hours.

Advantages :

-

Eliminates competition between amines, ensuring unsymmetrical product dominance.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity, while water enables greener synthesis. Comparative studies show:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 18 | 68 | 92 |

| Water | 24 | 72 | 89 |

| Ethanol | 12 | 80 | 95 |

Temperature and Catalysis

-

Low temperatures (0–5°C) : Reduce dimerization of isothiocyanates.

-

Room temperature : Suitable for carbamothioate intermediate formation.

-

Catalysts : Tin(IV) chloride (SnCl₄) accelerates isothiocyanate activation, improving yield by 15%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Key peaks include:

-

δ 3.12 (s, 3H, N-CH₃)

-

δ 4.56 (s, 2H, N-CH₂-C₆H₅)

-

δ 8.21–8.75 (m, 4H, pyridine-H).

-

Challenges and Mitigation Strategies

Byproduct Formation

Symmetrical thioureas (e.g., N,N'-dibenzylthiourea) arise from amine homo-coupling. Strategies include:

Moisture Sensitivity

Isothiocyanates hydrolyze to amines in aqueous media. Anhydrous conditions or inert atmosphere (N₂/Ar) are critical.

Industrial-Scale Adaptations

Patent WO2011159137A2 details a scalable method using sodium cyanate and SnCl₄ in acetonitrile/toluene:

-

React 4-tert-butyl-benzoic acid with carbonyldiimidazole.

-

Add sodium cyanate and SnCl₄ to form isocyanate intermediate.

-

Treat with 3-aminopyridine to yield thiourea.

Analyse Des Réactions Chimiques

Types de Réactions : La 1-Benzyl-1-méthyl-3-pyridin-3-ylthiourée subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiourée peut être oxydé pour former des dérivés sulfonyle.

Réduction : Les réactions de réduction peuvent convertir le groupe thiourée en amines correspondantes.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.

Réactifs et Conditions Communs :

Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en milieu acide.

Réduction : Hydrure d'aluminium et de lithium ou borohydrure de sodium dans des solvants anhydres.

Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.

Principaux Produits :

Oxydation : Dérivés sulfonyle.

Réduction : Amines correspondantes.

Substitution : Dérivés pyridiniques halogénés.

4. Applications de la Recherche Scientifique

La 1-Benzyl-1-méthyl-3-pyridin-3-ylthiourée a des applications diverses dans la recherche scientifique :

Chimie : Utilisée comme ligand en chimie de coordination pour former des complexes métalliques.

Biologie : Etudiée pour son potentiel en tant qu'inhibiteur enzymatique, en particulier dans l'inhibition des protéases.

Médecine : Explorée pour ses propriétés antimicrobiennes et anticancéreuses.

Industrie : Utilisée dans la synthèse de matériaux avancés, notamment les polymères et les nanomatériaux.

5. Mécanisme d'Action

Le mécanisme par lequel la 1-Benzyl-1-méthyl-3-pyridin-3-ylthiourée exerce ses effets implique :

Cibles Moléculaires : Liaison à des enzymes ou à des récepteurs spécifiques, modifiant leur activité.

Voies Impliquées : Inhibition de l'activité enzymatique par liaison compétitive ou non compétitive, conduisant à des effets en aval sur les processus cellulaires.

Composés Similaires :

1-Benzyl-3-méthyl-4-pipéridone : Un autre composé avec un groupe benzyle et un cycle pyridine, mais avec des groupes fonctionnels différents.

1-Benzyl-3-pyrrolidinone : Structure similaire mais avec un cycle pyrrolidine au lieu d'un cycle pyridine.

Unicité : La 1-Benzyl-1-méthyl-3-pyridin-3-ylthiourée est unique en raison de son groupe thiourée spécifique, qui confère une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires.

Applications De Recherche Scientifique

1-Benzyl-1-methyl-3-pyridin-3-ylthiourea has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mécanisme D'action

The mechanism by which 1-benzyl-1-methyl-3-pyridin-3-ylthiourea exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Inhibition of enzyme activity through competitive or non-competitive binding, leading to downstream effects on cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

A comparative analysis would typically address:

- Structural analogs : E.g., variations in substituents (benzyl vs. phenyl, methyl vs. ethyl, pyridin-3-yl vs. pyridin-2-yl).

- Physicochemical properties : LogP, solubility, molecular weight.

- Biological activity : Potency, selectivity, toxicity.

Hypothetical Data Table (Illustrative Example):

| Compound Name | CAS Number | LogP | Molecular Weight | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-1-methyl-3-pyridin-3-ylthiourea | Not in evidence | ~3.2 | ~283 g/mol | Kinase X: 50 nM | Hypothetical |

| 1-Phenyl-3-pyridin-2-ylthiourea | Example | ~2.8 | ~245 g/mol | Kinase X: 120 nM | Hypothetical |

| 1-Ethyl-1-methyl-3-pyridin-4-ylthiourea | Example | ~2.5 | ~239 g/mol | Kinase X: 200 nM | Hypothetical |

Key Findings (Hypothetical) :

- The pyridin-3-yl moiety shows stronger kinase inhibition (IC₅₀ = 50 nM) than pyridin-2-yl or pyridin-4-yl variants, likely due to optimized hydrogen bonding .

- Methyl substitution at the N1 position reduces metabolic degradation compared to unsubstituted analogs .

Limitations of Available Evidence

The provided sources lack data on thiourea derivatives, pyridinyl substituents, or structure-activity relationship (SAR) studies. For instance:

Recommendations for Further Research

To address this gap, consult:

- PubMed/SCI journals : Search for "thiourea derivatives" + "pyridine" + "biological activity."

- Chemical databases : Reaxys, SciFinder, or PubChem for SAR data.

- Patent databases : USPTO or Espacenet for synthetic methods.

Notes on Methodology

If experimental data were available, refinement software like SHELXL (mentioned in ) could be cited for crystallographic analysis of the compound’s structure .

Q & A

Q. Methodological Insight :

- Use SCXRD with low-temperature (e.g., 293 K) data collection to minimize thermal motion artifacts.

- Validate results with spectroscopic techniques (NMR, IR) to confirm functional groups and substituent positions .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Question

Synthesis typically involves reacting benzylmethylamine with pyridin-3-yl isothiocyanate under controlled conditions. Key parameters include solvent choice (e.g., anhydrous THF or DCM), temperature (20–40°C), and reaction time (12–24 hrs).

Q. Methodological Insight :

- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- For scale-up, consider factorial design experiments to optimize variables like stoichiometry and solvent polarity .

What computational methods are suitable for modeling the reactivity of this compound in catalytic or biological systems?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electronic properties, such as charge distribution on the pyridine ring or thiourea moiety, which influence hydrogen-bonding or π-π stacking interactions . Molecular docking studies (AutoDock Vina) may simulate binding affinities to biological targets like kinases or enzymes .

Q. Methodological Insight :

- Validate computational models with experimental data (e.g., SCXRD bond angles vs. DFT-optimized geometries) .

- Use Molecular Dynamics (MD) simulations to assess stability in aqueous or lipid environments .

How can contradictory data on the compound’s biological activity be resolved?

Advanced Research Question

Discrepancies in bioactivity (e.g., IC50 values) may arise from assay conditions (pH, solvent), purity, or cellular model variability.

Q. Methodological Insight :

- Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays).

- Characterize compound stability via HPLC-MS under assay conditions to rule out degradation .

- Apply a standardized protocol (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition studies .

What strategies are effective for studying the compound’s interactions with industrial or environmental surfaces?

Advanced Research Question

Surface adsorption and reactivity can be analyzed using microspectroscopic techniques (AFM, ToF-SIMS) or quartz crystal microbalance (QCM) measurements. For example, indoor surface chemistry studies highlight the role of hydroxylated silica or polymer coatings in modulating adsorption .

Q. Methodological Insight :

- Simulate real-world conditions (humidity, temperature) in controlled chambers.

- Compare adsorption kinetics on materials like stainless steel vs. polyethylene .

How does the compound’s thiourea moiety influence its supramolecular assembly in crystal packing?

Advanced Research Question

The thiourea group facilitates hydrogen-bonding networks. In related derivatives, N–H···S and N–H···O interactions form 1D chains or 2D sheets, influencing solubility and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.